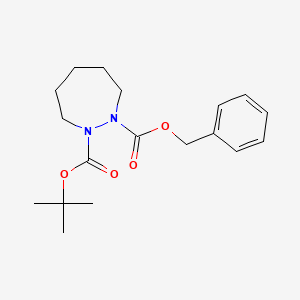

1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate

Description

1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate (CAS: 280111-50-4) is a seven-membered heterocyclic compound containing two nitrogen atoms in the 1,2-positions of the diazepane ring. Each nitrogen is substituted with a carboxylate ester group: a benzyl ester at position 1 and a tert-butyl ester at position 2. This compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research due to its modular structure, which allows for functionalization at both nitrogen and ester positions .

Properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl diazepane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-13-9-5-8-12-19(20)16(21)23-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIKLNFJFSNCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653896 | |

| Record name | Benzyl tert-butyl 1,2-diazepane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443295-19-0 | |

| Record name | Benzyl tert-butyl 1,2-diazepane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate (CAS Number: 443295-19-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevance in therapeutic applications, supported by diverse research findings and case studies.

Chemical Formula

- Molecular Formula : C₁₈H₂₆N₂O₄

- Molecular Weight : 342.41 g/mol

- IUPAC Name : this compound

Structural Representation

The compound features a diazepane core with two carboxylate groups and a benzyl substituent, contributing to its unique properties.

Anticancer Properties

Research has indicated that derivatives of diazepane compounds exhibit significant anticancer activity. For instance, studies have shown that certain analogs can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. These compounds often operate through mechanisms involving cell cycle arrest and activation of apoptotic pathways.

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Analog A | MDA-MB-231 | 0.65 | G1 phase arrest |

| Analog B | MEL-8 | 1.54 | Caspase activation |

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antibacterial effects. Studies have demonstrated activity against various bacterial strains, including E. coli and B. cereus. The minimum inhibitory concentrations (MIC) were determined using standard broth microdilution techniques.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| B. cereus | 16 |

| P. aeruginosa | TBD |

Neuroprotective Effects

Emerging research suggests that diazepane derivatives may also exhibit neuroprotective effects. For example, certain studies have indicated potential benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal evaluated the cytotoxic effects of various diazepane derivatives on cancer cell lines. The results indicated that the compound exhibited promising activity comparable to established chemotherapeutic agents like doxorubicin.

"The compounds demonstrated significant cytotoxicity against MCF-7 cells with an IC₅₀ value lower than that of doxorubicin" .

Antimicrobial Evaluation

Another study focused on the synthesis and antibacterial evaluation of related compounds found that certain derivatives showed enhanced activity against resistant strains of bacteria, indicating their potential as new therapeutic agents in combating infections .

Scientific Research Applications

1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate has been studied for its potential pharmacological properties. Its structure allows it to interact with various biological targets:

- Neuropharmacology : The diazepane moiety is known to influence neurotransmitter systems, making this compound a candidate for studying neuroactive substances.

- Anticancer Research : Preliminary studies suggest that derivatives of diazepanes can exhibit anticancer properties by inducing apoptosis in cancer cells.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. For instance:

- Synthesis of Derivatives : Researchers are exploring the synthesis of analogs to improve upon the pharmacological profile of the parent compound.

- Targeted Drug Delivery : The ability to modify the benzyl group can facilitate the attachment of targeting moieties for specific delivery to cancer cells.

Material Science

In material science, compounds like this compound are utilized in the development of new materials with unique properties:

- Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, leading to materials with enhanced mechanical properties.

- Nanotechnology : Its chemical reactivity allows it to participate in the formation of nanostructures for applications in electronics and photonics.

Research Tools

The compound is also used as a research tool in various fields:

- Proteomics : As indicated by suppliers like Santa Cruz Biotechnology, it can be employed in proteomics research to study protein interactions and functions.

- Biochemical Assays : Its ability to modulate biological pathways makes it useful in assays designed to screen for biological activity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of diazepane derivatives. The researchers synthesized several analogs of this compound and tested their effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential therapeutic window.

Case Study 2: Polymer Synthesis

In a collaborative study between institutions focused on materials science, researchers utilized this compound as a crosslinker in the synthesis of biodegradable polymers. The resulting materials showed improved mechanical properties and degradation rates suitable for biomedical applications such as drug delivery systems.

Chemical Reactions Analysis

Reaction Types

The compound exhibits reactivity typical of diazepane derivatives, with key transformations including:

Reaction Conditions and Key Findings

a. Solvent and temperature control

-

Reactions are typically conducted in inert solvents (e.g., THF, dichloromethane) under anhydrous conditions to prevent moisture interference .

-

Critical steps like substitution or cyclization may require cooling (0–10°C) to optimize yield and minimize side reactions .

b. Catalysts and bases

-

Bases such as DBU, DMAP, or DIPEA are commonly employed to accelerate substitution or esterification reactions .

-

Acid catalysts (e.g., citric acid) are used for quenching and workup steps to stabilize intermediates .

c. Purification and analysis

-

Purification involves chromatography (e.g., HPLC) and solvent extraction .

-

Structural characterization relies on NMR spectroscopy and HRMS to confirm molecular weight and purity .

Research Challenges

-

Stereochemical control : The (R)-configuration of the methyl group in analogous compounds requires precise stereochemical control during synthesis .

-

Hydrolytic stability : Diazepane carboxylates exhibit moderate stability under physiological conditions, necessitating optimization for drug delivery applications.

Comparison with Similar Compounds

Core Structural Differences

The key structural variations among similar compounds lie in ring size , nitrogen count/position , and ester substituents . Below is a comparative analysis:

Key Observations :

- Steric Effects : The tert-butyl group in diazepane and piperidine derivatives introduces steric hindrance, which may slow reaction kinetics compared to methyl or ethyl esters in pyrrolidine analogs .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Pyrrolidine derivatives (e.g., CAS: 5211-23-4) are established intermediates in synthesizing protease inhibitors and kinase modulators . In contrast, diazepane analogs are emerging in preclinical studies for CNS-targeting agents due to their blood-brain barrier permeability .

- Catalytic Applications : Piperidine and pyrazolidine dicarboxylates are utilized in asymmetric catalysis, whereas diazepane derivatives remain underexplored in this niche .

Preparation Methods

Starting Materials and Key Intermediates

- tert-Butyl 1,4-diazepane-1-carboxylate or related diazepane derivatives serve as common starting points.

- Benzyl bromide or benzyl alcohol derivatives are used to introduce the benzyl ester protecting group.

- Carboxylation or esterification steps introduce the dicarboxylate functionality.

Representative Synthetic Procedure

A typical synthetic approach involves:

-

- Reacting tert-butyl 1,4-diazepane-1-carboxylate with a suitable acid derivative (e.g., 5-chloronicotinic acid in related studies) in the presence of coupling reagents such as HATU and a base like DIPEA in DMF solvent at room temperature.

- This step forms the amide bond and installs the diazepane core with protected esters.

Data Table: Typical Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide Coupling | tert-butyl 1,4-diazepane-1-carboxylate, HATU, DIPEA, DMF, rt | 98 | Monitored by LC-MS; high purity achieved |

| Benzylation | Benzyl bromide, NaH (60% in mineral oil), dry DMF, rt, 3 h | ~66-70 | Requires careful control of equivalents |

| Purification | Prep HPLC (basic conditions) or silica gel chromatography | - | Essential for removing side products |

Research Findings and Optimization Notes

- Selectivity: The use of protecting groups (benzyl and tert-butyl esters) allows selective functional group transformations without undesired side reactions on the diazepane ring.

- Reaction Monitoring: LC-MS and NMR spectroscopy are critical for monitoring reaction progress and confirming product identity and purity. For example, 1H NMR signals correspond well with expected chemical shifts for the diazepane protons and ester groups.

- Yield Optimization: Using slight excess of coupling reagents and bases improves yields in amide coupling steps. Careful control of base equivalents during benzylation avoids over-alkylation.

- Scalability: The described methods have been demonstrated on gram scale with consistent yields, indicating feasibility for larger-scale synthesis.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate?

Methodological Answer:

- Stepwise Esterification : Begin with the diazepane core and sequentially introduce benzyl and tert-butyl ester groups via carbodiimide-mediated coupling (e.g., DCC or EDC) to minimize steric hindrance .

- Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups for temporary protection of reactive amines during synthesis, followed by deprotection under mild acidic (Boc) or hydrogenolytic (Bn) conditions .

- Validation : Confirm intermediate structures via -NMR (e.g., tert-butyl singlet at ~1.4 ppm) and LC-MS for molecular weight verification .

Basic: How can researchers optimize chromatographic separation of this compound and its synthetic intermediates?

Methodological Answer:

- HPLC Conditions : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Adjust retention times by varying tert-butyl ester hydrophobicity (e.g., retention indices from Kovats method in non-polar columns ).

- GC-MS Limitations : Avoid high-temperature methods due to potential thermal decomposition of tert-butyl esters; prioritize LC-MS for stability .

- Troubleshooting : If peaks overlap, employ orthogonal methods like ion-pair chromatography or derivatization (e.g., silylation for GC-MS) .

Advanced: How can computational modeling guide the design of reaction pathways for diazepane dicarboxylates?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for esterification steps, identifying transition states and intermediates .

- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict reaction rates in polar aprotic solvents like DMF or THF .

- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- NMR Discrepancies : For unexpected splitting patterns, perform -DEPT or 2D NMR (HSQC, HMBC) to assign stereochemistry and confirm substituent positions .

- Mass Spec Anomalies : If [M+H]+ peaks deviate from expected m/z, rule out adduct formation (e.g., sodium or potassium) using ion suppression additives (e.g., NHCOOH) .

- Control Experiments : Repeat syntheses with isotopically labeled reagents (e.g., -tert-butyl) to trace signal origins .

Advanced: What experimental designs are critical for studying hydrolysis kinetics of the benzyl/tert-butyl esters?

Methodological Answer:

- pH-Dependent Stability : Conduct accelerated hydrolysis studies in buffered solutions (pH 1–13) at 37°C, monitoring degradation via HPLC. Use pseudo-first-order kinetics to calculate half-lives .

- Enzymatic Hydrolysis : Test esterase-mediated cleavage using porcine liver esterase, correlating activity with steric hindrance from the tert-butyl group .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish pH-driven vs. enzyme-driven degradation pathways .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity?

Methodological Answer:

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to assess purity >98% .

- FT-IR Analysis : Confirm ester C=O stretches (~1740 cm) and absence of -OH/NH peaks from incomplete reactions .

- Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values to exclude solvent residues .

Advanced: How can researchers leverage structure-activity relationships (SAR) for diazepane dicarboxylates?

Methodological Answer:

- Steric Effects : Compare tert-butyl vs. smaller esters (e.g., methyl) to assess steric hindrance on biological activity via IC assays .

- Molecular Dynamics : Simulate ligand-receptor binding (e.g., GROMACS) to predict how benzyl/tert-butyl groups influence binding pocket interactions .

- Data Correlation : Use linear regression to link logP values (from XLogP3 ) with bioavailability metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.